REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([Cl:9])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].[CH2:13]([NH2:16])[CH2:14][NH2:15].C(O)C>O>[Cl:9][C:5]1[C:6]([Cl:8])=[CH:7][C:2]([NH:15][CH2:14][CH2:13][NH2:16])=[C:3]([N+:10]([O-:12])=[O:11])[CH:4]=1
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Name
|
|
Quantity
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30.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C(=C1)Cl)Cl)[N+](=O)[O-]
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Name
|
|
Quantity
|
78 g
|
Type
|
reactant
|
Smiles
|
C(CN)N
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(C)O
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Name
|
|
Quantity
|
117 mL
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Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After heating
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Type
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TEMPERATURE
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Details
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under reflux for 1 h 30 min
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Duration
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30 min
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Type
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TEMPERATURE
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Details
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the reaction mixture is cooled
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Type
|
CUSTOM
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Details
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After dilution with iced water, the expected product precipitates
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Type
|
CUSTOM
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Details
|
melts as 84° C.-87° C.
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Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=C(NCCN)C=C1Cl)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |